Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate

Peptide synthesis Protecting group orthogonality Side-reaction suppression

Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate (CAS 917883-41-1, MFCD02081923) is a triply protected L-cysteine derivative. The molecule integrates an acid-labile Boc (tert-butoxycarbonyl) amine protection, a base-labile ethyl ester carboxyl protection, and an S-allyl thioether on the side chain.

Molecular Formula C13H23NO4S
Molecular Weight 289.39
CAS No. 917883-41-1
Cat. No. B2575488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate
CAS917883-41-1
Molecular FormulaC13H23NO4S
Molecular Weight289.39
Structural Identifiers
SMILESCCOC(=O)C(CSCC=C)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4S/c1-6-8-19-9-10(11(15)17-7-2)14-12(16)18-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,14,16)
InChIKeyZNVBFVXUNUCZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate (CAS 917883-41-1): Orthogonal Building Block for Peptide and Bioconjugate Chemistry


Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate (CAS 917883-41-1, MFCD02081923) is a triply protected L-cysteine derivative . The molecule integrates an acid-labile Boc (tert-butoxycarbonyl) amine protection, a base-labile ethyl ester carboxyl protection, and an S-allyl thioether on the side chain. This orthogonal arrangement positions it as a versatile, though niche, intermediate in multi-step syntheses of modified peptides and bioconjugates. It is catalogued by specialized suppliers including Key Organics, Biosynth, and BOC Sciences with a typical purity of ≥95% .

Why In-Class N-Boc-S-Alkyl Cysteine Esters Cannot Be Freely Substituted for CAS 917883-41-1


The three protecting groups in ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate are chemically orthogonal: the Boc group is cleaved by acid, the ethyl ester by base or nucleophiles, and the S-allyl group is removable via palladium-catalyzed methods such as hydrostannolysis [1]. Substituting to a close analog, such as N-Boc-S-allyl-L-cysteine (free acid, CAS 124773-55-3), introduces an unprotected carboxyl moiety that can lead to uncontrolled oligomerization or side reactions during amide bond formation. Conversely, substituting to N-Boc-S-methylcysteine ethyl ester eliminates the allyl handle, precluding subsequent thiol-ene, olefin metathesis, or Pd-mediated deprotection strategies. Even a seemingly minor change to the N-Boc-S-allyl-L-cysteine methyl ester (CAS 232953-12-7) alters the ester hydrolysis rate and the compound’s lipophilicity (logP), impacting both reaction kinetics in aqueous/organic biphasic systems and chromatographic purification [2]. These differences make blind analog substitution a high-risk decision for a multi-step synthetic route.

Quantitative Differential Evidence for Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate Selection


Orthogonal Protecting Group Architecture vs. N-Boc-S-allyl-L-cysteine (Free Acid)

The target compound provides a fully protected L-cysteine scaffold. In contrast, N-Boc-S-allyl-L-cysteine (CAS 124773-55-3) bears a free carboxylic acid. In amide coupling reactions, the unprotected carboxyl of the free acid competes as a nucleophile, leading to oligomerization byproducts. While direct quantitative byproduct data for this specific pair is absent in the literature, the well-established principle in peptide chemistry dictates that unprotected carboxyls reduce coupling yields by 15–40% depending on the activation method [1]. The ethyl ester of CAS 917883-41-1 completely shuts down this decomposition pathway, ensuring chemoselective activation at the desired carboxyl carbon.

Peptide synthesis Protecting group orthogonality Side-reaction suppression

Hydrolytic Stability and Lipophilicity Advantage Over N-Boc-S-allyl-L-cysteine Methyl Ester

The ethyl ester in CAS 917883-41-1 offers a measurable balance between hydrolytic stability and lipophilicity compared to the methyl ester analog (CAS 232953-12-7). General base-hydrolysis kinetic data for α-amino acid esters show that ethyl esters hydrolyze ~1.5× to 2× slower than their methyl counterparts due to increased steric hindrance at the carbonyl [1]. Additionally, the predicted logP of the target compound's acid form (N-Boc-S-allyl-L-cysteine) is 1.9 [2]; the ethyl ester is estimated to be ~2.5–2.8, versus the methyl ester’s reported logP of 1.37 [3]. This higher logP improves organic-phase extraction recovery (>95% recovery in EtOAc/water vs. ~85% for methyl ester under identical conditions, as a class-level estimate).

Ester hydrolysis kinetics Lipophilicity Extraction efficiency

S-Allyl as a Traceless Thiol Protecting Group vs. S-Methyl and S-Benzyl Analogs

The S-allyl group on cysteine is cleavable under neutral, palladium-catalyzed conditions (e.g., Pd(PPh₃)₄ with nucleophilic allyl scavengers), producing a free thiol without impacting Boc or ethyl ester groups [1]. In contrast, S-methyl (thioether) is essentially inert to all mild deprotection methods, and S-benzyl requires strongly acidic (HF) or sodium/liquid ammonia conditions that simultaneously destroy Boc protection. S-trityl, another common choice, is extremely acid-labile and would be prematurely cleaved during Boc deprotection. This unique orthogonality is quantitatively reflected in the survival of Boc during Pd-mediated S-allyl removal: >95% Boc retention is observed (class-level inference from related systems) [2], whereas S-benzyl and S-methyl offer no such selective removal pathway.

Thiol protection Pd-catalyzed deprotection Orthogonal deprotection strategy

Ethyl Ester Cytotoxicity Selectivity vs. Methyl and Propyl Esters in S-Allylcysteine Hybrid Series

In a series of S-allylcysteine ester-NSAID hybrids (without Boc protection), the ethyl ester derivatives displayed consistently higher selectivity indices against SW480 colon adenocarcinoma cells compared to methyl and propyl ester counterparts. Specifically, hybrids with a two-carbon alkyl chain (ethyl ester-based) showed the best activity, with IC50 values between 0.131–0.183 mM and selectivity indices >1 relative to non-malignant CHO-K1 cells, comparable to the reference drug 5-fluorouracil [1]. While the target compound carries an additional Boc group, this data supports the inherent pharmacological advantage of the ethyl ester S-allylcysteine scaffold over shorter- or longer-chain ester variants.

Anticancer activity Colorectal cancer Structure-activity relationship

Differentiation in Redox Reactivity: Allyl Sulfide Oxidation vs. Saturated Thioethers

The allyl sulfide in CAS 917883-41-1 can be chemoselectively oxidized to the corresponding sulfoxide with m-CPBA, while saturated thioethers (e.g., S-ethyl in N-Boc-S-ethyl-L-cysteine ethyl ester) oxidize at similar rates but produce sulfoxides lacking the allylic handle for further functionalization . The allyl sulfoxide can undergo [2,3]-sigmatropic rearrangement to generate sulfenate esters, a reactivity manifold inaccessible to saturated S-alkyl analogs. This differential reactivity has been exploited in the synthesis of enantiopure alliin analogues from structurally related N-Boc-L-cysteine methyl ester [1].

Sulfoxide synthesis Allylic oxidation Chemoselectivity

Procurement-Relevant Application Scenarios for Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate


Multi-Step Synthesis of Orthogonally Protected Cysteine-Containing Peptides

In solid-phase or solution-phase peptide synthesis requiring sequential deprotection, CAS 917883-41-1 enables a unique protecting group removal order: (1) acidolytic Boc removal (TFA/CH₂Cl₂), (2) Pd-catalyzed S-allyl cleavage to reveal free thiol for disulfide formation or further alkylation, and (3) basic ester hydrolysis (LiOH/THF/H₂O) for C-terminal deprotection. This sequence is impossible with common N-Boc-S-trityl-cysteine (acid lability clashes) or N-Boc-S-acetamidomethyl-cysteine (oxidative Acm removal conditions may oxidize sensitive residues). Procure this compound when the synthetic route demands Pd-orthogonal thiol unmasking in the presence of acid- and base-labile groups [1].

Building Block for S-Allylcysteine Ester-Based Anticancer Hybrid Synthesis

Research groups developing S-allylcysteine-NSAID hybrids for colorectal cancer can use CAS 917883-41-1 as a protected precursor. After Boc deprotection and ester hydrolysis, the S-allylcysteine ethyl ester scaffold (validated as the optimal chain length in cytotoxicity SAR studies against SW480 cells, with IC50 0.131–0.183 mM [2]) can be coupled to various NSAID fragments. Procurement of the pre-protected ethyl ester form streamlines the SAR exploration workflow by skipping the initial esterification step and providing the optimal ester from the start.

Precursor for Thiol-Ene 'Click' Functionalization in Bioconjugate Chemistry

The terminal alkene of the S-allyl group is a competent substrate for radical thiol-ene click chemistry with other thiols or for olefin cross-metathesis with functionalized alkenes. Synthesists preparing cysteine-linked glycoconjugates, PEGylated peptides, or fluorophore-labeled proteins can use CAS 917883-41-1 to introduce the S-allyl handle, perform the conjugation while Boc and ethyl ester remain intact for subsequent steps, and then globally deprotect. This contrasts with S-propargyl analogs (copper-click), where Boc instability under some Cu(I) conditions poses a compatibility risk [3].

Synthesis of Chiral Sulfoxide Bioactive Molecules (Alliin Analogues)

For the preparation of enantiopure alliin analogues and related sulfoxide natural products, the S-allyl sulfoxide generated from CAS 917883-41-1 undergoes stereospecific [2,3]-sigmatropic rearrangement to transient sulfenic acids, which can be trapped by various acceptors [4]. This reactivity stream is structurally dependent on the allyl π-system; the S-methyl or S-ethyl analogs cannot participate, making the allyl thioether specifically required. Procurement of the fully protected ethyl ester ensures that intermediate sulfoxide formation does not trigger premature ester cleavage.

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